Veratrole-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3,4-tetradeuterio-5,6-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDKAPXRBAPSQN-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])OC)OC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Veratrole-d4: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Veratrole-d4, the deuterated analogue of veratrole (1,2-dimethoxybenzene), is a stable isotope-labeled compound of significant interest in various scientific domains, particularly in mechanistic studies, metabolic fate investigations, and as an internal standard in analytical chemistry. The substitution of hydrogen with deuterium atoms on the aromatic ring provides a powerful tool for tracing and quantifying molecules in complex biological and chemical systems. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical characterization of this compound.

Core Chemical Properties

This compound, systematically named 1,2-dimethoxybenzene-3,4,5,6-d4, possesses a unique set of physicochemical properties owing to its isotopic labeling. A summary of its key quantitative data is presented in Table 1.

| Property | Value |

| Molecular Formula | C₈H₆D₄O₂ |

| Molecular Weight | 142.19 g/mol |

| CAS Number | 126840-15-1 |

| Isotopic Purity | ≥98 atom % D |

| Appearance | Colorless liquid |

Table 1: Key Chemical Properties of this compound

Structural Elucidation

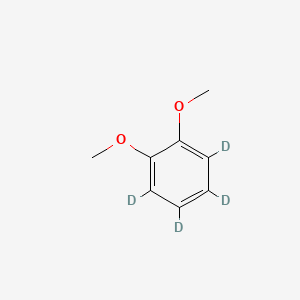

The chemical structure of this compound is characterized by a benzene ring substituted with two methoxy groups at adjacent positions (ortho-), with the four hydrogen atoms on the aromatic ring being replaced by deuterium atoms.

Chemical Structure of this compound

Figure 1: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A representative, though general, workflow for such a synthesis is outlined below:

Figure 2: General workflow for the synthesis of this compound.

A plausible, more detailed, yet generalized experimental protocol is as follows:

-

Reaction Setup: In a sealed reaction vessel, veratrole is dissolved in a suitable solvent. A deuterium source, typically an excess of deuterium oxide (D₂O), is added, followed by a catalyst. The choice of catalyst is crucial and can range from strong acids (e.g., deuterated sulfuric acid) to transition metal catalysts (e.g., platinum or palladium on a solid support).

-

Deuteration: The reaction mixture is heated to an elevated temperature (typically >100 °C) and stirred vigorously for a prolonged period (several hours to days) to facilitate the hydrogen-deuterium exchange on the aromatic ring. The reaction progress can be monitored by taking aliquots and analyzing them by NMR or GC-MS.

-

Workup: After cooling to room temperature, the reaction mixture is quenched, often with a bicarbonate solution. The organic phase is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with brine and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified. Given that veratrole is a liquid at room temperature, distillation is a common purification method. Alternatively, column chromatography on silica gel can be employed.

-

Characterization: The final product is characterized to confirm its identity and isotopic purity. This is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Characterization

The structural identity and isotopic enrichment of this compound are confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons (typically observed as a multiplet around 6.9 ppm in non-deuterated veratrole) will be significantly diminished or absent, confirming the successful deuteration of the aromatic ring. The only prominent signal will be a singlet for the six protons of the two methoxy groups, expected around 3.86 ppm (in CDCl₃).[1]

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbon atoms. The signals for the deuterated aromatic carbons will appear as multiplets due to C-D coupling and will be of lower intensity compared to the non-deuterated analogue. The chemical shifts for the methoxy carbons would be expected around 55.8 ppm, and the aromatic carbons in the region of 111-150 ppm.[1]

Mass Spectrometry (MS):

Mass spectrometry is a definitive technique to confirm the incorporation of deuterium. The molecular ion peak ([M]⁺) in the mass spectrum of this compound will be observed at m/z 142, which is 4 mass units higher than that of non-deuterated veratrole (m/z 138). The fragmentation pattern can also provide structural information and further confirm the location of the deuterium atoms. The isotopic distribution of the molecular ion peak can be used to determine the isotopic purity of the sample.

Applications in Research and Development

The primary utility of this compound lies in its application as an internal standard for the quantification of veratrole in various matrices using isotope dilution mass spectrometry. This is particularly valuable in pharmacokinetic and metabolic studies where veratrole or its derivatives are investigated. The deuterated standard allows for precise and accurate measurements by compensating for sample loss during extraction and ionization efficiency variations in the mass spectrometer.

Furthermore, this compound serves as a valuable tool in mechanistic studies of chemical reactions. By tracking the deuterium labels, researchers can elucidate reaction pathways and understand the role of specific hydrogen atoms in a given transformation.

Conclusion

This compound is a crucial tool for researchers and scientists in various fields. Its well-defined chemical properties and structure, confirmed through rigorous analytical techniques, make it an indispensable internal standard and mechanistic probe. The ability to synthesize high-purity this compound enables more accurate and reliable scientific investigations, ultimately contributing to advancements in drug development and other areas of chemical research.

References

Veratrole-d4: A Technical Guide to Physical Characteristics and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Veratrole-d4 (1,2-Dimethoxybenzene-d4). Due to the limited availability of specific data for the deuterated form, this document leverages data from its non-deuterated counterpart, Veratrole, as a close and reliable proxy for many of its physical characteristics and stability profiles. Isotopic labeling with deuterium is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies, and understanding the fundamental properties of the labeled compound is essential for its effective application.

Physical and Chemical Properties

The primary difference between Veratrole and this compound is the substitution of four hydrogen atoms with deuterium on the benzene ring. This results in a slightly higher molecular weight for the deuterated compound. While this isotopic substitution can lead to minor variations in physical properties such as density and boiling point, the overall chemical behavior and stability are generally considered to be comparable.

| Property | Value (Veratrole) | Value (this compound) |

| Molecular Formula | C8H10O2[1][2][3] | C8H6D4O2 |

| Molecular Weight | 138.16 g/mol [1][4] | ~142.20 g/mol |

| Appearance | Colorless to white liquid or crystals[1][2][5][6][7] | Liquid[5] |

| Melting Point | 15 °C (59 °F)[2][3][6] to 22-23 °C[1][4][7] | No data available |

| Boiling Point | 206-207 °C (402.8-404.6 °F)[1][2][3][6][7] | No data available |

| Density | 1.084 g/mL at 25 °C[1][3][7] | 1.005 ± 0.06 g/cm3 [5] |

| Solubility | Slightly soluble in water; soluble in alcohol, ether, acetone, methanol, and fatty oils[1][3] | No data available |

| Flash Point | 87 °C (188.6 °F)[6] | No data available |

| CAS Number | 91-16-7 | 126840-15-1[5] |

Stability and Storage

Veratrole is considered chemically stable under standard ambient conditions (room temperature)[8]. However, certain conditions should be avoided to prevent degradation.

Conditions to Avoid:

-

Strong Heating: Intense heating can lead to the formation of explosive mixtures with air[8].

-

Ignition Sources: Keep away from open flames, hot surfaces, and sparks[8][9][10]. Precautionary measures against static discharge are recommended[8][9].

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids[6][10].

Recommended Storage: For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place[2][6][8][9][10]. The recommended storage temperature is typically found on the product label[8].

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2)[2][6][9][10].

Experimental Protocols

Determination of Melting Point: A calibrated melting point apparatus is used. A small sample of the crystalline substance is placed in a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

Determination of Boiling Point: The boiling point is determined using distillation. The liquid is heated in a flask with a condenser, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point.

Determination of Density: A pycnometer or a hydrometer is used to measure the density of the liquid. The mass of a known volume of the substance is determined, and the density is calculated by dividing the mass by the volume.

Assessment of Chemical Stability: Stability studies are conducted by subjecting the compound to various stress conditions, such as elevated temperature, humidity, and light. The compound is analyzed at specific time intervals using techniques like High-Performance Liquid Chromatography (HPLC) to monitor for any degradation products and to quantify the remaining parent compound.

Visualizations

Caption: Logical relationship of this compound stability under various environmental conditions.

Caption: A generalized experimental workflow for assessing the chemical stability of a compound.

References

- 1. Veratrole [drugfuture.com]

- 2. fishersci.fr [fishersci.fr]

- 3. Veratrole [chembk.com]

- 4. Veratrole | C8H10O2 | CID 7043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. High Quality China factory supply 1,2-Dimethoxybenzene/Veratrole CAS 91-16-7 Manufacturer and Supplier | Zhuoer [m.zhuoerchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. fishersci.com [fishersci.com]

In-Depth Technical Guide to Veratrole-d4: Properties, Applications, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Veratrole-d4 (1,2-Dimethoxybenzene-d4), a deuterated form of the naturally occurring organic compound veratrole. This document details its chemical properties, primary applications in analytical chemistry, and generalized experimental protocols for its use as an internal standard in mass spectrometry-based quantification.

Core Chemical and Physical Data

This compound is a stable isotope-labeled version of veratrole, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for the accurate quantification of veratrole in various matrices.

| Property | Value | Source |

| Chemical Name | 1,2-Dimethoxybenzene-d4 | |

| Synonyms | This compound | [1] |

| CAS Number | 126840-15-1 | |

| Molecular Formula | C₈H₆D₄O₂ | |

| Molecular Weight | 142.20 g/mol | |

| Appearance | Not specified, likely a colorless liquid or solid |

Primary Application: Internal Standard in Quantitative Analysis

This compound's principal application is as an internal standard in analytical methodologies, particularly in conjunction with mass spectrometry (MS) techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

The use of a deuterated internal standard is considered the gold standard in quantitative analysis due to the principle of isotope dilution mass spectrometry (IDMS).[2] Because this compound is chemically almost identical to the non-labeled veratrole, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer's source.[3] This co-behavior allows it to accurately correct for variations in sample preparation, injection volume, and matrix effects, which can suppress or enhance the analyte signal, leading to more precise and accurate quantification.[2]

Generalized Experimental Protocol for Quantification of Veratrole using this compound

The following is a generalized protocol for the quantification of veratrole in a sample matrix using this compound as an internal standard. The specific parameters for chromatography and mass spectrometry will need to be optimized for the specific instrumentation and sample matrix.

1. Preparation of Stock Solutions and Standards

-

Veratrole Stock Solution: Prepare a stock solution of non-labeled veratrole in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

This compound Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in the same solvent at a known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (a sample of the same type as the unknowns but without the analyte) with known concentrations of veratrole from the stock solution. Add a constant, known amount of the this compound IS to each calibration standard.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of veratrole in the blank matrix to assess the accuracy and precision of the method.

2. Sample Preparation

-

To a known volume or mass of the unknown sample, add the same constant, known amount of the this compound IS as was added to the calibration standards.

-

Perform a sample extraction procedure to isolate the analyte and internal standard from the matrix. This could involve liquid-liquid extraction, solid-phase extraction, or protein precipitation, depending on the sample type.

-

Evaporate the solvent and reconstitute the sample in a solvent compatible with the chromatographic system.

3. LC-MS/MS or GC-MS Analysis

-

Chromatography: Inject the prepared samples and calibration standards onto the LC or GC system. Develop a chromatographic method that provides good separation of veratrole from other matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

-

For veratrole, monitor a specific precursor ion and one or more product ions.

-

For this compound, monitor the corresponding mass-shifted precursor and product ions. The mass shift will be +4 Da compared to veratrole.

-

4. Data Analysis

-

For each calibration standard, calculate the ratio of the peak area of veratrole to the peak area of this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of veratrole.

-

For the unknown samples, calculate the peak area ratio of veratrole to this compound.

-

Determine the concentration of veratrole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagrams and Visualizations

Logical Workflow for Quantitative Analysis using a Deuterated Internal Standard

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Signaling Pathways

There are no known signaling pathways directly involving this compound. The non-deuterated form, veratrole, is a naturally occurring plant metabolite and insect attractant.[1] Its biosynthesis involves the methylation of guaiacol. While veratrole itself is used as a building block in the synthesis of some pharmaceuticals, it is not typically described as having a direct signaling role in drug development contexts.[4] The primary role of this compound is as an analytical tool, not a bioactive agent.

References

A Technical Guide to High-Purity Veratrole-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of high-purity Veratrole-d4 (1,2-Dimethoxybenzene-d4), a critical stable isotope-labeled internal standard for advanced analytical applications. Below, we detail the leading commercial suppliers, quality control methodologies, and a typical experimental workflow for its use in drug metabolism studies.

Introduction to this compound

This compound is the deuterated form of Veratrole, an organic compound naturally found in some plants.[1][2] In analytical and pharmaceutical research, the strategic replacement of hydrogen atoms with deuterium, a stable, non-radioactive isotope, creates a compound that is chemically identical to its parent but mass-shifted.[1] This property makes this compound an ideal internal standard for quantitative analysis by mass spectrometry, particularly in complex biological matrices. Its primary application is in pharmacokinetic and drug metabolism studies, where it is used to ensure the accuracy and reproducibility of analytical methods by correcting for variations during sample preparation and analysis.[1]

Commercial Suppliers and Purity Specifications

The selection of a high-purity this compound standard is crucial for generating reliable and accurate experimental data. High chemical purity ensures that no impurities interfere with the analysis, while high isotopic enrichment minimizes signal overlap between the standard and the non-labeled analyte. Leading suppliers in the specialized chemical industry provide well-characterized this compound. While Certificates of Analysis are typically provided on a lot-specific basis upon purchase, the following table summarizes the publicly available data and typical specifications from prominent vendors.

| Supplier | Catalog Number | Chemical Purity | Isotopic Purity / Enrichment | Analytical Methods |

| CDN Isotopes | D-1193 | Information available on lot-specific CoA | ≥98 atom % D[3] | CoA provided with shipment[3] |

| MedChemExpress (MCE) | HY-B1812S1 | Typically >99% (by HPLC, based on similar compounds)[4] | Typically >98% (based on similar compounds)[4] | HPLC, LC-MS, ¹H-NMR[1][4] |

| Toronto Research Chemicals (TRC) | V127803 | High purity, specified on CoA | High enrichment, specified on CoA | CoA provided[5][6] |

| Cayman Chemical | Custom Synthesis or Inquiry | Typically ≥98% (based on other standards) | Typically ≥99% deuterated forms (d1-d4)[7] | GC-MS or LC-MS |

| Sigma-Aldrich (Merck) | Custom Synthesis or Inquiry | Typically ≥99% (based on other standards)[8] | High enrichment, specified on CoA | NMR, Mass Spectrometry |

Note: Chemical and isotopic purity values for some suppliers are based on typical specifications for their deuterated standards and should be confirmed with a lot-specific Certificate of Analysis.

Experimental Protocols for Quality Control

Ensuring the identity, purity, and isotopic enrichment of this compound is paramount. The following are detailed methodologies for the two most common analytical techniques used for quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

GC-MS is an ideal method for determining the chemical purity of volatile compounds like this compound and for identifying any potential organic impurities.

Objective: To determine the chemical purity of a this compound sample and confirm its identity.

Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

-

Perform a serial dilution to create a working solution of approximately 10 µg/mL.

-

-

Instrumentation (Typical Parameters):

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 280°C.

-

Hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometer (Typical Parameters):

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: 40-400 m/z.

-

-

Data Analysis:

-

Identity Confirmation: The retention time of the major peak should be consistent with Veratrole. The resulting mass spectrum should be compared to a reference spectrum, showing the expected molecular ion (m/z 142.2 for C₈H₆D₄O₂) and fragmentation pattern.

-

Purity Calculation: Chemical purity is determined by the area percent method. The area of the this compound peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.

-

Nuclear Magnetic Resonance (¹H-NMR) for Isotopic Enrichment

¹H-NMR is a powerful technique for confirming the structure and determining the degree of deuteration by quantifying the residual, non-deuterated protons in the molecule.

Objective: To confirm the positions of deuterium labeling and calculate the isotopic enrichment of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent that does not have signals in the region of interest (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation (Typical Parameters):

-

Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

-

Probe: 5 mm BBO probe.

-

Temperature: 298 K.

-

Experiment: Standard proton spectrum acquisition (zg30 pulse program).

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay: 5 seconds (to ensure full relaxation for accurate integration).

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Integrate the residual proton signals corresponding to the aromatic positions (positions 3, 4, 5, and 6) of the this compound molecule. For this compound labeled on the aromatic ring, these signals will be very small.

-

Compare the integral of the residual aromatic protons to the integral of the non-deuterated methoxy protons (-OCH₃) at ~3.9 ppm, which serves as an internal reference (6 protons).

-

Calculation: The percentage of residual protons on the aromatic ring can be calculated relative to the methoxy protons. Isotopic enrichment (Atom % D) is then calculated as: (1 - (Integral of residual aromatic protons / Expected integral for 4 protons)) * 100%.

-

Application Workflow: this compound in a Pharmacokinetic Study

This compound is most commonly used as an internal standard (IS) in quantitative bioanalytical assays. The following workflow illustrates its application in a typical in vivo pharmacokinetic study of a hypothetical drug, "Drug X," which is metabolized to Veratrole.

Caption: Workflow for using this compound as an internal standard in a PK study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. labmix24.com [labmix24.com]

- 6. Chemie Brunschwig | Toronto Research Chemical [chemie-brunschwig.ch]

- 7. caymanchem.com [caymanchem.com]

- 8. Veratrole | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Safety and Handling of Veratrole-d4

Disclaimer: This guide has been compiled based on the Safety Data Sheet (SDS) for Veratrole (CAS No. 91-16-7). Veratrole-d4 is the deuterated form of Veratrole. While the isotopic labeling is not expected to significantly alter the chemical's hazardous properties, this information should be used as a close approximation. Always refer to the specific SDS provided by the manufacturer for this compound.

This document provides a comprehensive overview of the safety data and handling precautions for this compound, intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

Veratrole is classified as a combustible liquid and is harmful if swallowed[1]. It can also cause skin irritation.

GHS Classification

The Globally Harmonized System (GHS) classification for Veratrole is summarized below.

| Classification | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid[1] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[3] |

| Acute Toxicity, Dermal | 4 | Harmful in contact with skin |

GHS Label Elements

| Pictogram | Signal Word | Hazard Statements |

| Warning | H227: Combustible liquid[1]H302: Harmful if swallowed[1][2]H315: Causes skin irritationH332: Harmful if inhaled[3]Harmful in contact with skin |

Physical and Chemical Properties

The physical and chemical properties of Veratrole are detailed in the following table. These values are expected to be very similar for this compound.

| Property | Value |

| Molecular Formula | C₈H₁₀O₂[3] |

| Molecular Weight | 138.17 g/mol [3] |

| Appearance | Colorless to white liquid[3][4][5] |

| Odor | Odorless[3][5] |

| Melting Point | 15 °C (59 °F)[3] |

| Boiling Point | 206 - 207 °C (402.8 - 404.6 °F)[3] |

| Flash Point | 86 °C (187 °F) |

| Density | 1.084 g/cm³ |

| Water Solubility | Insoluble[5] |

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety when working with this compound.

Precautions for Safe Handling

-

Engineering Controls: Use in a well-ventilated area. Provide sufficient air exchange and/or exhaust in work rooms[4].

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling[1][7]. Do not eat, drink, or smoke when using this product[1][2][7].

Conditions for Safe Storage

-

Store in a tightly closed container in a dry and well-ventilated place[4].

-

Keep away from heat, sparks, open flames, and hot surfaces[1][4].

-

Store at room temperature in the original container[4].

Emergency Procedures

First-Aid Measures

| Exposure | First-Aid Procedure |

| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth[1][6][7]. Do NOT induce vomiting[6]. |

| If on Skin | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. |

| If Inhaled | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician[6]. |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[7]. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[4][6][7].

-

Unsuitable Extinguishing Media: Do not use a heavy water stream[7].

-

Specific Hazards: Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating[1].

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary[6].

Experimental Protocols and Workflows

While specific experimental protocols for determining the safety data of this compound are proprietary to the manufacturers, the following diagrams illustrate the general workflows for hazard communication and safe chemical handling.

Caption: GHS Hazard Communication Workflow for this compound.

Caption: General Laboratory Handling Workflow for this compound.

References

The Enigmatic Allure of Veratrole: A Technical Guide to its Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veratrole (1,2-dimethoxybenzene) is a naturally occurring aromatic organic compound with significant biological activity, playing a crucial role in plant-insect interactions and serving as a valuable precursor in the synthesis of various pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the natural occurrence of veratrole and elucidates its biosynthetic pathway. Quantitative data on veratrole concentrations in various natural sources are summarized, and detailed experimental protocols for its extraction, quantification, and the characterization of its biosynthetic enzymes are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the underlying processes. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals working with veratrole and related compounds.

Natural Occurrence of Veratrole

Veratrole is found in a variety of natural sources, including plants and insects, where it often functions as a semiochemical—a chemical substance that carries a message.

In the Plant Kingdom

Veratrole is a significant component of the floral scent of numerous plant species, where it acts as a potent attractant for pollinators.[1][2][3] One of the most well-studied examples is its role in the pollination of the white campion (Silene latifolia). This night-blooming plant emits veratrole to attract its primary pollinator, the nocturnal moth Hadena bicruris.[4][5] The emission of veratrole from S. latifolia flowers is rhythmic, with concentrations being 50 to 77 times higher during the night compared to the day.[6] While specific concentrations vary, the total floral scent emission of S. latifolia can range from 400 ng/flower/2 minutes in June to 50 ng/flower/2 minutes in late summer.[3]

Veratrole has also been identified in the floral headspace of other plants, contributing to their unique aromas.

In the Animal Kingdom

In insects, veratrole can be a component of pheromone blends, which are chemical signals used for communication between individuals of the same species. These blends are crucial for behaviors such as mating and aggregation. While the presence of veratrole in insect pheromones is documented, the specific concentrations can vary widely depending on the species and the function of the pheromone.

Biosynthesis of Veratrole

The biosynthesis of veratrole in plants has been primarily elucidated in Silene latifolia. The pathway originates from the aromatic amino acid L-phenylalanine and proceeds through the phenylpropanoid pathway.

The key steps in the biosynthesis of veratrole are as follows:

-

L-Phenylalanine is converted to trans-Cinnamic Acid by the enzyme Phenylalanine Ammonia Lyase (PAL).

-

trans-Cinnamic Acid is then converted to Benzoic Acid .

-

Benzoic Acid is hydroxylated to form Salicylic Acid .

-

Salicylic Acid is subsequently converted to Catechol .

-

Catechol is methylated by a Catechol O-methyltransferase (COMT) to produce Guaiacol .

-

Finally, Guaiacol is methylated by Guaiacol O-methyltransferase (GOMT) to yield Veratrole .[4][7]

The final and committing step in this pathway is catalyzed by GOMT, an enzyme that has been isolated and characterized from S. latifolia.[4]

Quantitative Data on Veratrole Occurrence

The concentration of veratrole in natural sources can vary significantly depending on the species, environmental conditions, and the specific tissue or developmental stage.

| Natural Source | Plant/Insect Species | Part/Type | Concentration/Emission Rate | Reference(s) |

| Floral Headspace | Silene latifolia | Flower | Total volatiles: 50-400 ng/flower/2 min | [3] |

| Floral Headspace | Silene latifolia | Flower | Emission is 50-77 times higher at night | [6] |

| Insect Pheromone | Various moth species | Pheromone Gland | Component of pheromone blends |

Note: Specific quantitative data for veratrole as a percentage of total floral scent or in insect pheromone blends is often highly variable and context-dependent. The data presented for S. latifolia represents the total volatile emission, of which veratrole is a key component.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and enzymatic analysis of veratrole.

Headspace Volatile Collection using Solid-Phase Microextraction (SPME)

This protocol describes the collection of volatile organic compounds, including veratrole, from the headspace of flowers.

Materials:

-

Solid-Phase Microextraction (SPME) holder and fiber (e.g., 65 µm PDMS/DVB)

-

Volatiles collection chamber (e.g., glass jar or bag)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Place the plant material (e.g., a single flower) inside the volatiles collection chamber and seal it.

-

Allow the volatiles to accumulate in the headspace for a defined period (e.g., 30 minutes) to reach equilibrium.

-

Carefully insert the SPME fiber through a septum in the chamber, exposing the fiber to the headspace.

-

Allow the fiber to be exposed for a specific duration (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

Retract the fiber into the needle of the SPME holder.

-

Immediately insert the SPME needle into the heated injection port of the GC-MS for thermal desorption and analysis.

Quantitative Analysis of Veratrole by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the parameters for the quantification of veratrole using GC-MS.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: Increase at 5 °C/min to 150 °C

-

Ramp: Increase at 10 °C/min to 250 °C, hold for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

Quantification: Absolute quantification can be achieved by creating a calibration curve using authentic veratrole standards of known concentrations. An internal standard (e.g., a deuterated analog of veratrole or a compound with similar chemical properties but a different retention time) should be added to both the standards and the samples to correct for variations in injection volume and instrument response.

Guaiacol O-Methyltransferase (GOMT) Enzyme Assay

This protocol describes a spectrophotometric assay to measure the activity of GOMT by monitoring the formation of a colored product.[8]

Materials:

-

Spectrophotometer

-

Crude protein extract containing GOMT

-

Guaiacol (substrate)

-

S-adenosyl-L-methionine (SAM) (methyl donor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)

-

Diazotized sulfanilic acid solution

-

Sodium hydroxide (NaOH)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a known concentration of guaiacol, and SAM.

-

Initiate the reaction by adding the crude protein extract containing GOMT.

-

Incubate the reaction at a specific temperature (e.g., 30 °C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a strong acid or by heat inactivation.

-

To determine the amount of unreacted guaiacol, add diazotized sulfanilic acid followed by NaOH to develop a colored product.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 485 nm).

-

The decrease in absorbance compared to a control reaction without enzyme is proportional to the GOMT activity. A standard curve of known guaiacol concentrations should be used for quantification.

Conclusion

Veratrole is a biologically significant natural product with diverse roles in chemical ecology and potential applications in various industries. Understanding its natural occurrence and biosynthetic pathway is crucial for harnessing its potential. This technical guide provides a foundational resource for researchers by consolidating key information on its natural sources, biosynthesis, quantitative analysis, and relevant experimental protocols. The provided methodologies and visual aids are intended to facilitate further research into this fascinating molecule and its derivatives.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Veratrole Biosynthesis in White Campion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of white campion (Silene latifolia) guaiacol O-methyltransferase involved in the biosynthesis of veratrole, a key volatile for pollinator attraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Veratrole Biosynthesis in White Campion | Scilit [scilit.com]

- 7. Evidence from stable-isotope labeling that catechol is an intermediate in salicylic acid catabolism in the flowers of Silene latifolia (white campion) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Colorimetric assay for guaiacol O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Veratrole-d4: A Technical Guide to Isotopic Purity and Enrichment Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Veratrole-d4, a deuterated form of Veratrole (1,2-dimethoxybenzene). Deuterated compounds are of significant interest in pharmaceutical research and development due to their potential to alter metabolic pathways and enhance the pharmacokinetic profiles of drug candidates. This document details the isotopic purity and enrichment levels of this compound, outlines experimental protocols for its synthesis and analysis, and provides visualizations to clarify key processes.

Quantitative Data Summary

The isotopic purity and enrichment of this compound are critical parameters that define its quality and suitability for research applications. While a specific Certificate of Analysis for this compound is not publicly available, the following tables represent typical specifications for commercially available deuterated compounds, based on data for similar molecules like Resveratrol-d4.[1] These values are essential for accurate interpretation of experimental results where this compound is used as an internal standard or a metabolic tracer.

Table 1: Representative Isotopic Purity and Enrichment of this compound

| Parameter | Specification | Method |

| Chemical Purity | ≥98% | HPLC |

| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry |

| d4 Isotopologue Abundance | >95% | Mass Spectrometry |

| d0 Isotopologue Abundance | <0.5% | Mass Spectrometry |

Table 2: Representative Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆D₄O₂ |

| Molecular Weight | 142.21 g/mol |

| CAS Number | 126840-15-1 |

| Appearance | Colorless liquid or solid |

| Solubility | Soluble in organic solvents such as ethanol, ether, and acetone. Slightly soluble in water.[2] |

Experimental Protocols

The synthesis and analysis of this compound require precise and well-controlled experimental procedures. The following sections provide detailed methodologies for the synthesis of deuterated aromatic compounds and the subsequent determination of their isotopic purity.

Synthesis of this compound

The synthesis of this compound can be adapted from established methods for the preparation of deuterated aromatic compounds and the synthesis of non-deuterated Veratrole. A common approach involves the methylation of a deuterated precursor. The following is a plausible synthetic route.

General Method for the Synthesis of Deuterated Aromatic Compounds:

Deuterated aromatic compounds are often synthesized via a hydrogen-deuterium (H-D) exchange reaction.[3] This typically involves reacting the non-deuterated aromatic compound with a deuterium source, such as heavy water (D₂O), under elevated temperature and pressure, often in the presence of a catalyst.

Proposed Synthesis of this compound:

A plausible method for the synthesis of this compound involves the methylation of catechol-d4.

-

Deuteration of Catechol: Catechol is subjected to an H-D exchange reaction using D₂O under acidic or basic conditions, or with a suitable catalyst, to produce catechol-d4.

-

Methylation of Catechol-d4: The resulting catechol-d4 is then methylated using a methylating agent such as dimethyl sulfate or dimethyl carbonate in the presence of a base (e.g., sodium hydroxide or lithium hydroxide) to yield this compound.[4][5] The reaction is typically carried out in an aqueous or organic solvent.

-

Purification: The crude this compound is purified using techniques such as distillation, steam distillation, or chromatography to achieve high chemical purity.[2]

Determination of Isotopic Purity and Enrichment

The isotopic purity and enrichment of this compound are typically determined using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

2.2.1. Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of a deuterated compound.[6]

Protocol for LC-MS Analysis of this compound:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute the stock solution to a working concentration of approximately 1 µg/mL in the initial mobile phase.[6]

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]

-

Mobile Phase A: 0.1% formic acid in water.[6]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

-

Gradient: A suitable gradient to achieve good peak shape and separation from any impurities.[6]

-

Flow Rate: 0.3 mL/min.[6]

-

Injection Volume: 5 µL.[6]

-

-

Mass Spectrometry (MS) Conditions:

-

Data Analysis: Extract the ion chromatograms for the theoretical m/z of the unlabeled compound (d0) and all deuterated isotopologues (d1-d4). Integrate the peak areas for each isotopologue. Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution and purity.[6]

2.2.2. NMR Spectroscopy Analysis

NMR spectroscopy is used to confirm the position of deuterium labeling and to assess the overall deuteration level.

Protocol for ¹H NMR Analysis of this compound:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

NMR Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: A standard ¹H NMR experiment.

-

Parameters: Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Analysis: Compare the ¹H NMR spectrum of this compound with that of an unlabeled Veratrole standard. The disappearance or significant reduction of proton signals at the expected deuterated positions on the aromatic ring confirms successful labeling. The integral of any residual proton signals can be used to quantify the level of deuteration.

Applications in Research and Drug Development

This compound serves as a valuable tool in various research and development applications:

-

Internal Standard: Due to its similar chemical and physical properties to endogenous Veratrole, this compound is an ideal internal standard for quantitative analysis by mass spectrometry.[3]

-

Metabolic Studies: It can be used as a tracer to study the metabolic fate of Veratrole and related compounds. The deuterium label allows for the differentiation of the administered compound from its endogenous counterparts.

-

Kinetic Isotope Effect Studies: The substitution of hydrogen with deuterium can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. Studying this effect can provide insights into enzyme mechanisms and help in the design of drugs with improved metabolic stability.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. 1,2-Dimethoxybenzene | 91-16-7 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CN106518631B - A kind of preparation method of veratrole - Google Patents [patents.google.com]

- 5. CN114230446A - A kind of preparation method of veratrol - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

Solubility Profile of Veratrole-d4 in Common Organic Solvents: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Veratrole-d4. Due to the limited availability of specific quantitative solubility data for this deuterated isotopologue, this document leverages the well-established solubility profile of its non-deuterated counterpart, Veratrole (CAS 91-16-7). The physical and chemical properties of deuterated and non-deuterated compounds are generally very similar, making the solubility of veratrole a reliable proxy for this compound.

Veratrole is a colorless liquid with a pleasant odor, slightly soluble in water but highly soluble in a range of common organic solvents.[1] This high solubility in organic media is attributed to its molecular structure, featuring a benzene ring with two methoxy groups, which allows for effective solvation by various organic solvent molecules.

Quantitative Solubility Data

| Solvent Family | Specific Solvent | Qualitative Solubility |

| Alcohols | Methanol | Soluble |

| Ethanol | Soluble[2] | |

| Ketones | Acetone | Soluble |

| Ethers | Diethyl Ether | Soluble |

| Halogenated | Dichloromethane | Expected to be Soluble/Miscible |

| Chloroform | Expected to be Soluble/Miscible | |

| Esters | Ethyl Acetate | Expected to be Soluble/Miscible |

| Hydrocarbons | Hexane | Expected to be Soluble/Miscible |

Note: "Expected to be Soluble/Miscible" is based on the general principle of "like dissolves like," where a relatively nonpolar aromatic ether like veratrole would be readily soluble in these common organic solvents.

Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility of this compound in a specific solvent, a standardized experimental protocol, such as the shake-flask method, is recommended. This method is a reliable approach to determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvent (analytical grade or higher)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial. The excess solid should be clearly visible.

-

Accurately pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker within a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to prevent overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

-

Data Calculation and Reporting:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

This guide provides a foundational understanding of the solubility of this compound in common organic solvents for researchers and professionals in drug development. For precise quantitative data in a specific solvent system, the experimental protocol outlined above should be followed.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Metabolites Using Veratrole-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and precise quantification of endogenous small molecules is paramount for understanding complex biological systems and for the development of novel therapeutics. Stable isotope-labeled internal standards are the gold standard for quantitative analysis using mass spectrometry-based techniques.[1][2] These standards, which are chemically almost identical to the analytes of interest but have a different mass due to isotopic enrichment, are essential for correcting for variability during sample preparation and analysis.[1][2] Veratrole-d4, a deuterated form of veratrole (1,2-dimethoxybenzene), serves as a valuable internal standard for the quantitative analysis of certain metabolites, particularly those containing a catechol or guaiacol moiety, due to its structural similarity. This document provides detailed application notes and protocols for the use of this compound in quantitative metabolomics studies.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (ID-MS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before processing. The isotopically labeled standard, in this case, this compound, behaves nearly identically to the endogenous analyte during extraction, derivatization, and ionization. By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs during preparation.

Applications

This compound is particularly well-suited as an internal standard for the quantitative analysis of metabolites that are structurally related to veratrole. This includes, but is not limited to, key neurotransmitter metabolites such as:

-

Homovanillic acid (HVA)

-

Vanillylmandelic acid (VMA)

These molecules are important biomarkers for various diseases, including neuroblastoma and other disorders related to catecholamine metabolism.[3][4][5] The accurate measurement of their concentrations in biological fluids like urine and plasma is crucial for diagnosis, prognosis, and monitoring treatment efficacy.[5][6][7]

Experimental Protocols

The following are generalized protocols for the quantitative analysis of catecholamine metabolites using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Quantitative Analysis of HVA and VMA in Human Urine by GC-MS

This protocol is adapted from established methods for the analysis of catecholamine metabolites.[3][4][8]

1. Materials and Reagents:

-

This compound solution (1 mg/mL in methanol)

-

Homovanillic acid (HVA) and Vanillylmandelic acid (VMA) standards

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Human urine samples

2. Sample Preparation:

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

To 1 mL of urine, add 10 µL of the this compound internal standard solution.

-

Acidify the sample by adding 100 µL of concentrated HCl.

-

Extract the metabolites by adding 5 mL of ethyl acetate and vortexing for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

For derivatization, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine to the dried extract.

-

Cap the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

-

Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Instrumental Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitor characteristic ions for HVA-TMS, VMA-TMS, and this compound.

-

4. Data Analysis:

-

Create a calibration curve by analyzing a series of standards containing known concentrations of HVA and VMA and a fixed concentration of this compound.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Quantify the concentration of HVA and VMA in the urine samples by comparing their peak area ratios to the calibration curve.

Protocol 2: Quantitative Analysis of Catecholamine Metabolites by LC-MS/MS

This protocol provides a general workflow for LC-MS/MS analysis, which is widely used in metabolomics.[11][12][13]

1. Materials and Reagents:

-

This compound solution (1 mg/mL in methanol)

-

Analyte standards

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

LC-MS grade water

-

Biological samples (e.g., plasma, urine)

2. Sample Preparation:

-

For plasma samples, perform protein precipitation by adding 3 volumes of ice-cold methanol containing the this compound internal standard to 1 volume of plasma.

-

Vortex for 30 seconds and incubate at -20°C for 20 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

3. LC-MS/MS Instrumental Parameters:

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the target analytes. For example, start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500)

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analytes.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Optimize precursor-product ion transitions for each analyte and this compound.

-

4. Data Analysis:

-

Generate a calibration curve using standards prepared in a matrix similar to the samples.

-

Calculate the peak area ratio of the analyte to the this compound internal standard.

-

Determine the concentration of the analytes in the samples from the calibration curve.

Data Presentation

The following table represents hypothetical quantitative data for HVA and VMA in urine samples from a control and a diseased group, quantified using this compound as an internal standard.

| Sample ID | Group | HVA (µg/mg creatinine) | VMA (µg/mg creatinine) |

| CTRL-01 | Control | 10.5 | 8.2 |

| CTRL-02 | Control | 12.1 | 9.5 |

| CTRL-03 | Control | 9.8 | 7.9 |

| DIS-01 | Disease | 45.2 | 38.7 |

| DIS-02 | Disease | 51.7 | 42.1 |

| DIS-03 | Disease | 48.9 | 40.5 |

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catecholamine metabolism in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. api.unil.ch [api.unil.ch]

- 7. Optimising urinary catecholamine metabolite diagnostics for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitation of Neuroblastoma Markers Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA) in Urine by Gas Chromatography-Mass Spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for dual metabolomics and proteomics using nanoflow liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Establishment of Protocols for Global Metabolomics by LC-MS for Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application of Veratrole-d4 in Environmental Sample Analysis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Veratrole-d4, the deuterated analog of 1,2-dimethoxybenzene, serves as an excellent internal standard for the quantitative analysis of veratrole and other related aromatic compounds in complex environmental matrices. Its application is particularly crucial in methods utilizing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), where it compensates for analyte losses during sample preparation and instrumental analysis, thereby enhancing the accuracy and precision of the results.

Veratrole itself can be an indicator of certain industrial activities or a degradation product of more complex organic pollutants. Therefore, its accurate quantification is essential for environmental monitoring and assessment. The use of this compound is recommended for the analysis of water (groundwater, surface water, wastewater) and solid (soil, sediment) samples. Its chemical properties, being nearly identical to the non-deuterated veratrole, ensure that it behaves similarly during extraction, cleanup, and chromatographic separation, while its mass difference allows for clear differentiation by a mass spectrometer.

This document provides detailed protocols for the application of this compound as an internal standard in the GC-MS analysis of environmental samples.

Experimental Protocols

Analysis of Veratrole in Water Samples using this compound as an Internal Standard

This protocol details the determination of veratrole in water samples using solid-phase extraction (SPE) followed by GC-MS analysis, with this compound as the internal standard.

a. Sample Preparation and Extraction

-

Sample Collection: Collect 500 mL of water sample in a clean amber glass bottle.

-

Preservation: If not analyzed immediately, acidify the sample to pH < 2 with sulfuric acid and store at 4°C.

-

Spiking: Prior to extraction, spike the 500 mL water sample with a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to achieve a final concentration of 0.2 µg/L.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the spiked water sample onto the cartridge at a flow rate of 5-10 mL/min.

-

After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analytes with 5 mL of dichloromethane (DCM).

-

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

b. GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Conditions:

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 280°C at 20°C/min (hold for 5 min).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection Volume: 1 µL (splitless mode).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Veratrole: m/z 138 (quantification), 123, 95 (confirmation).

-

This compound: m/z 142 (quantification), 127, 98 (confirmation).

-

-

c. Quantification

The concentration of veratrole is calculated using the response factor relative to the known concentration of the internal standard, this compound.

Analysis of Veratrole in Soil Samples using this compound as an Internal Standard

This protocol describes the determination of veratrole in soil samples using solvent extraction followed by GC-MS analysis, with this compound as the internal standard.

a. Sample Preparation and Extraction

-

Sample Collection: Collect approximately 100 g of soil sample and store in a clean glass jar at 4°C.

-

Homogenization: Air-dry the soil sample and sieve through a 2 mm mesh to remove large debris. Homogenize the sieved soil.

-

Extraction:

-

Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

-

Spike the soil sample with a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol).

-

Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.

-

Vortex the mixture for 1 minute and then sonicate for 15 minutes in an ultrasonic bath.

-

Centrifuge the sample at 3000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean collection tube.

-

Repeat the extraction step with another 20 mL of the acetone:hexane mixture.

-

Combine the supernatants.

-

-

Cleanup and Concentration:

-

Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

b. GC-MS Analysis

The GC-MS conditions for the analysis of soil extracts are the same as described for water samples in the previous protocol.

Data Presentation

Table 1: Hypothetical Quantitative Data for Veratrole Analysis in Spiked Water Samples

| Sample ID | Matrix | Spiked Veratrole Conc. (µg/L) | Measured Veratrole Conc. (µg/L) | Recovery (%) |

| W-1 | Deionized Water | 0.50 | 0.48 | 96 |

| W-2 | Groundwater | 0.50 | 0.45 | 90 |

| W-3 | Wastewater Effluent | 0.50 | 0.42 | 84 |

Table 2: Hypothetical Quantitative Data for Veratrole Analysis in Spiked Soil Samples

| Sample ID | Matrix | Spiked Veratrole Conc. (µg/kg) | Measured Veratrole Conc. (µg/kg) | Recovery (%) |

| S-1 | Sandy Loam | 50 | 47 | 94 |

| S-2 | Clay | 50 | 43 | 86 |

| S-3 | Sediment | 50 | 41 | 82 |

Visualizations

Application Notes and Protocols: The Role of Veratrole-d4 in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Introduction

Drug Metabolism and Pharmacokinetics (DMPK) is a cornerstone of drug discovery and development, providing critical insights into the Absorption, Distribution, Metabolism, and Excretion (ADME) of a new chemical entity.[1][2] Understanding these properties is essential for selecting viable drug candidates with predictable bioavailability, acceptable safety profiles, and minimal risk of adverse drug-drug interactions (DDIs).[3][4] Stable isotope-labeled (SIL) compounds, particularly deuterated analogs, have become indispensable tools in DMPK studies.[5] The replacement of hydrogen with its stable, non-radioactive isotope, deuterium, can have profound effects on a molecule's properties, which can be leveraged in two primary ways:

-

Probing Metabolic Pathways: The substitution of hydrogen with deuterium at a site of metabolism can slow the rate of enzymatic cleavage due to the kinetic isotope effect (KIE).[6][7] This allows researchers to identify key metabolic pathways and design more metabolically stable drug candidates.

-

Improving Bioanalytical Accuracy: Deuterated compounds are considered the "gold standard" for use as internal standards (IS) in quantitative bioanalysis, especially with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] Their physicochemical properties are nearly identical to the non-deuterated analyte, ensuring they accurately account for variability during sample preparation and analysis.

This document provides detailed application notes and protocols for the use of Veratrole-d4 and its related deuterated analogs in foundational DMPK assays, including metabolic stability and cytochrome P450 (CYP) inhibition studies.

Part 1: Investigating Metabolic Pathways with Deuterated Veratrole (Kinetic Isotope Effect)

Principle

The primary route of metabolism for many alkoxy-containing compounds like veratrole (1,2-dimethoxybenzene) is O-demethylation, a reaction often catalyzed by cytochrome P450 enzymes.[10] Replacing the hydrogen atoms on the methoxy groups with deuterium (creating Veratrole-d6) strengthens the C-D bond compared to the C-H bond. This increased bond strength requires more energy to break, resulting in a slower rate of metabolism.[10] This phenomenon, the kinetic isotope effect, makes deuterated analogs invaluable for confirming metabolic sites and quantifying the impact of specific pathways on a compound's overall clearance.[7]

Application: Comparative Metabolic Stability Assay

By comparing the rate of disappearance of veratrole versus Veratrole-d6 in an in vitro system like human liver microsomes (HLM), researchers can quantify the contribution of O-demethylation to its clearance. A significantly longer half-life for the deuterated version confirms this pathway's importance.

Data Presentation

The following table summarizes representative data from a comparative metabolic stability assay using human liver microsomes.

| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Veratrole | 15.2 | 45.6 |

| Veratrole-d6 | 48.5 | 14.3 |

| Table 1: Comparative metabolic stability parameters for Veratrole and Veratrole-d6 in human liver microsomes. The data illustrates a significant increase in stability (longer t½, lower CLint) for the deuterated compound, demonstrating the kinetic isotope effect on the O-demethylation pathway. |

Visualization: Metabolic Pathway of Veratrole

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol details the "substrate depletion" method to determine in vitro half-life (t½) and intrinsic clearance (CLint).[11][12]

1. Materials and Reagents:

-

Test compounds: Veratrole and Veratrole-d6 (or other test articles)

-

Deuterated internal standard (IS): e.g., this compound for analytical quantification

-

Pooled liver microsomes (human, rat, etc.)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

-

100 mM Phosphate buffer (pH 7.4)

-

Quenching solution: Ice-cold acetonitrile (ACN) containing the internal standard at a fixed concentration (e.g., 100 nM)

-

96-well plates

2. Preparation of Solutions:

-

Prepare 1 mM stock solutions of test compounds in DMSO.

-

Dilute the stock solutions in phosphate buffer to create working solutions (e.g., 2 µM, for a final assay concentration of 1 µM).

-

Prepare the microsomal working solution to a final concentration of 0.5-1.0 mg/mL in phosphate buffer. Keep on ice.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions and pre-warm to 37°C.

3. Incubation Procedure:

-

In a 96-well plate, add the microsomal working solution and the test compound working solution.

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This marks time zero (T=0).

-

Immediately after adding NADPH, take an aliquot from the T=0 sample and add it to a separate 96-well plate containing the ice-cold ACN with the internal standard to stop the reaction.[13]

-

Incubate the reaction plate at 37°C with shaking.

-

At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), remove aliquots and quench the reaction in the same manner.

4. Sample Processing and Analysis:

-

Once all time points are collected, centrifuge the quenched plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

Analyze the samples to determine the peak area ratio of the analyte to the internal standard at each time point.

5. Data Analysis:

-

Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.[13]

-

Plot the natural logarithm (ln) of the percent remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life: t½ = 0.693 / k

-

Calculate intrinsic clearance: CLint (µL/min/mg) = (0.693 / t½) * (mL incubation / mg microsomes)

Part 2: this compound as an Internal Standard for Accurate Bioanalysis

Principle

In quantitative bioanalysis, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. Its purpose is to correct for variability in sample preparation (e.g., extraction efficiency), injection volume, and instrument response (e.g., matrix effects).[13][14] A stable isotope-labeled IS, like this compound, is ideal because it co-elutes with the analyte (Veratrole) and has virtually identical chemical properties, meaning it is affected by matrix interference and extraction inconsistencies in the same way as the analyte.[8][9] This allows for highly accurate and precise quantification based on the ratio of the analyte signal to the IS signal.

Application: Pharmacokinetic (PK) Sample Analysis

When measuring the concentration of Veratrole in plasma samples from a PK study, adding this compound at the first step of sample preparation ensures that any loss of compound during protein precipitation and extraction is accounted for, leading to reliable concentration-time data.

Data Presentation

The following table compares key validation parameters for a bioanalytical method using a SIL-IS (this compound) versus a hypothetical structural analog IS.

| Parameter | Stable Isotope-Labeled IS (this compound) | Structural Analog IS | Acceptance Criteria |

| Precision (%CV) | < 5% | < 15% | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (%Bias) | ± 4% | ± 12% | ± 15% (± 20% at LLOQ) |

| Matrix Effect (%CV) | 3.5% | 18.2% | ≤ 15% |